molecular formula C15H22N2O3 B2878827 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea CAS No. 1396854-08-2

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2878827
CAS No.: 1396854-08-2
M. Wt: 278.352
InChI Key: SFYRRQHAUYYLQH-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a cyclopropyl group, a hydroxypropyl chain, and a methoxybenzyl moiety attached to a urea backbone. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea can be achieved through a multi-step process involving the following key steps:

  • Formation of the Cyclopropyl Intermediate: : The synthesis begins with the preparation of a cyclopropyl intermediate. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper.

  • Hydroxypropylation: : The cyclopropyl intermediate is then subjected to hydroxypropylation. This step involves the reaction of the cyclopropyl intermediate with an appropriate hydroxypropylating agent, such as 3-chloropropanol, under basic conditions.

  • Methoxybenzylation: : The hydroxypropylated intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the methoxybenzyl group.

  • Urea Formation: : Finally, the methoxybenzylated intermediate is treated with an isocyanate, such as phenyl isocyanate, to form the desired urea compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The urea moiety can be reduced to form an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structural features make it a valuable scaffold for drug design and development.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups allow for various chemical transformations.

    Biological Studies: Researchers can use this compound to study its biological activity and potential therapeutic effects. It may serve as a lead compound for the development of new drugs.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites. This can lead to the modulation of biochemical pathways and physiological processes.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events. This can result in various biological responses.

    Protein Interaction: The compound may interact with proteins involved in cellular processes, affecting their function and activity. This can influence cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methylbenzyl)urea: Similar structure but with a methyl group instead of a methoxy group.

    1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-chlorobenzyl)urea: Similar structure but with a chloro group instead of a methoxy group.

    1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea: Similar structure but with a fluoro group instead of a methoxy group.

Uniqueness

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea is unique due to the presence of the methoxy group on the benzyl moiety This functional group can influence the compound’s reactivity, biological activity, and physicochemical properties

Properties

IUPAC Name

1-(3-cyclopropyl-3-hydroxypropyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-20-13-6-2-11(3-7-13)10-17-15(19)16-9-8-14(18)12-4-5-12/h2-3,6-7,12,14,18H,4-5,8-10H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYRRQHAUYYLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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